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Introduction
Dehaloperoxidase B (DHP B) from the marine annelid Amphitrite ornata is a bifunctional

enzyme exhibiting both peroxidase and hemoglobin activities. This unique characteristic makes

it a protein of interest for various research and biotechnological applications, including

bioremediation and biocatalysis. This document provides detailed protocols for the expression

of recombinant DHP B in Escherichia coli and its subsequent purification. Two primary

purification strategies are outlined: one for N-terminally His-tagged DHP B and another for the

non-tagged native protein.
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Reagent/Buffer Composition Purpose

LB Broth (Lennox)
10 g/L Tryptone, 5 g/L Yeast

Extract, 5 g/L NaCl
Bacterial Growth Medium

Kanamycin Stock 50 mg/mL in sterile water Antibiotic Selection

IPTG Stock 1 M in sterile water
Induction of Protein

Expression

Lysis Buffer

50 mM NaH2PO4, 300 mM

NaCl, 10 mM Imidazole, pH

8.0

Cell Lysis and Solubilization

Wash Buffer

50 mM NaH2PO4, 300 mM

NaCl, 20 mM Imidazole, pH

8.0

Removal of Non-specifically

Bound Proteins (IMAC)

Elution Buffer

50 mM NaH2PO4, 300 mM

NaCl, 250 mM Imidazole, pH

8.0

Elution of His-tagged Protein

(IMAC)

Ion-Exchange Buffer A 20 mM Tris-HCl, pH 8.0
Equilibration and Washing

(Anion Exchange)

Ion-Exchange Buffer B
20 mM Tris-HCl, 1 M NaCl, pH

8.0
Elution (Anion Exchange)
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Reagent/Buffer Composition Purpose

LB Broth (Lennox)
10 g/L Tryptone, 5 g/L Yeast

Extract, 5 g/L NaCl
Bacterial Growth Medium

Ampicillin Stock 100 mg/mL in 50% Ethanol Antibiotic Selection

IPTG Stock 1 M in sterile water
Induction of Protein

Expression

Lysis Buffer
50 mM Sodium Phosphate, pH

7.0
Cell Lysis

Ammonium Sulfate Saturated Solution, pH 7.0 Protein Precipitation

Anion Exchange Buffer
50 mM Sodium Phosphate, pH

5.0

Binding and Elution (DE52

Column)

Size-Exclusion Buffer
50 mM Sodium Phosphate,

150 mM NaCl, pH 7.0
Separation by Size

Table 3: Summary of Purification Schemes and Expected
Yield

Purification Scheme Steps Purity Reported Yield

His-tagged DHP B

1. Immobilized Metal

Affinity

Chromatography

(IMAC)2. Anion

Exchange

Chromatography

>95% ~9 mg/L of culture[1]

Non-tagged DHP B

1. Ammonium Sulfate

Fractionation2. Anion

Exchange

Chromatography

(DE52)3. Size-

Exclusion

Chromatography (P-

100)

Electrophoretically

Homogeneous

Not explicitly

quantified, but

sufficient for

crystallization.
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Experimental Protocols
Protocol 1: Expression of Recombinant DHP B in E. coli
This protocol is applicable for both His-tagged and non-tagged DHP B, with the primary

difference being the plasmid and corresponding antibiotic selection.

Transformation:

Transform the expression plasmid (e.g., pET vector containing the DHP B gene with or

without a His-tag) into a suitable E. coli expression strain, such as BL21(DE3) or

Rosetta(DE3).

Plate the transformed cells onto Luria-Bertani (LB) agar plates containing the appropriate

antibiotic (e.g., kanamycin for His-tagged in pET vector, ampicillin for non-tagged).

Incubate the plates overnight at 37°C.

Starter Culture:

Inoculate a single colony from the LB plate into 50 mL of LB broth containing the selective

antibiotic.

Incubate overnight at 37°C with shaking at 200-250 rpm.

Large-Scale Culture and Induction:

Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture (typically a

1:100 dilution).

Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600)

reaches 0.6-0.8.

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a

final concentration of 0.4 to 1 mM.

Continue to incubate the culture under inducing conditions. Optimal expression may be

achieved at a reduced temperature (e.g., 16-25°C) for an extended period (e.g., 16 hours
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or overnight) to enhance protein solubility.

Cell Harvest:

Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Discard the supernatant and the resulting cell pellet can be stored at -80°C or used

immediately for purification.

Protocol 2: Purification of His-tagged DHP B
This protocol utilizes a two-step chromatographic process.[1]

Cell Lysis:

Resuspend the cell pellet in ice-cold Lysis Buffer (see Table 1).

Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

Immobilized Metal Affinity Chromatography (IMAC):

Equilibrate a Ni-NTA affinity column with Lysis Buffer.

Load the clarified supernatant onto the column.

Wash the column with several column volumes of Wash Buffer (see Table 1) to remove

non-specifically bound proteins.

Elute the His-tagged DHP B from the column using Elution Buffer (see Table 1). Collect

fractions and monitor protein elution by measuring absorbance at 280 nm.

Anion Exchange Chromatography:

Pool the fractions containing DHP B from the IMAC step.

Desalt or buffer exchange the pooled fractions into Ion-Exchange Buffer A (see Table 1)

using a desalting column or dialysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2921985/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Equilibrate an anion-exchange column (e.g., DEAE Sepharose) with Ion-Exchange Buffer

A.

Load the desalted protein sample onto the column.

Wash the column with Ion-Exchange Buffer A.

Elute the protein using a linear gradient of NaCl from 0 to 1 M (by mixing Ion-Exchange

Buffer A and Ion-Exchange Buffer B).

Collect fractions and analyze for the presence and purity of DHP B using SDS-PAGE. The

Soret peak of the oxyferrous state can be monitored at 416 nm.

Purity Assessment and Storage:

Assess the purity of the final protein preparation using SDS-PAGE. A purity of >95% is

expected.[1]

The optical purity can be determined by the ratio of absorbance at the Soret peak (around

406 nm for the ferric form) to the absorbance at 280 nm (A_Soret / A_280). A ratio of

approximately 4.1 is indicative of high purity.[1]

Store the purified protein at 4°C for short-term use or at -80°C in aliquots for long-term

storage.

Protocol 3: Purification of Non-tagged DHP B
This protocol involves a three-step purification process.[2]

Cell Lysis:

Resuspend the cell pellet in Lysis Buffer (see Table 2).

Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

Ammonium Sulfate Fractionation:
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Slowly add ammonium sulfate to the clarified supernatant to achieve a specific saturation

percentage (this may require optimization, but often a cut between 40-70% saturation is a

good starting point).

Stir on ice for 30-60 minutes to allow the protein to precipitate.

Collect the precipitate by centrifugation at 10,000 x g for 20 minutes at 4°C.

Resuspend the pellet in a minimal volume of Anion Exchange Buffer (see Table 2).

Anion Exchange Chromatography:

Desalt the resuspended pellet using a desalting column equilibrated with Anion Exchange

Buffer.

Load the sample onto a DE52 anion exchange column equilibrated with the same buffer.

[3]

Wash the column and elute the protein. The exact elution conditions may need to be

optimized, but a salt gradient is typically used. Monitor the eluate at 416 nm for the Soret

peak of the oxyferrous state.[3]

Size-Exclusion Chromatography:

Pool the fractions containing DHP B from the anion exchange step and concentrate them.

Load the concentrated sample onto a size-exclusion column (e.g., P-100) equilibrated with

Size-Exclusion Buffer (see Table 2).[3]

Elute the protein with the same buffer. DHP B should elute as a single peak corresponding

to its molecular weight.

Purity Assessment and Storage:

Analyze the purity of the fractions by SDS-PAGE. Fractions with electrophoretically

homogeneous protein should be pooled.

Determine the protein concentration and store as described for the His-tagged protein.
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Visualizations
Experimental Workflow for Recombinant DHP B
Expression and Purification
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Caption: Overall workflow for recombinant DHP B expression and purification.
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Signaling Pathway (Illustrative - DHP B is an enzyme,
not part of a signaling pathway in the traditional sense.
This diagram illustrates its enzymatic reaction)

DHP B (Fe³⁺)
(Ferric State)

Oxyferrous Intermediate

+ H₂O₂

H₂O₂

(Hydrogen Peroxide)

2,4,6-Trihalophenol
(Substrate)

Release of Product

2,6-Dihaloquinone
(Product)

2 H₂O

Click to download full resolution via product page

Caption: Simplified enzymatic reaction of Dehaloperoxidase B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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